Physicochemical Differentiation: Comparative Calculated LogP and TPSA Values vs. Key Analogs
The target compound's computed XLogP3-AA of 3.4 and TPSA of 35.6 Ų differentiate it from closely related analogs [1]. The 2-methyl-substituted analog (CAS not available) is predicted to have a higher XLogP3-AA (~3.7–3.9) due to the additional methyl group, while the 3-methoxy analog (CAS not available) is predicted to have a lower XLogP3-AA (~3.0) and a higher TPSA (~44.8 Ų) owing to the methoxy oxygen [1]. The 3,4-dimethyl analog (CAS 922033-36-1) has a molecular weight of 377.5 g/mol, which is 28 Da larger than the target compound . These differences are relevant for membrane permeability and solubility predictions.
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 3-methoxy analog: ~3.0 (estimated); 2-methyl analog: ~3.7–3.9 (estimated); 3,4-dimethyl analog (CAS 922033-36-1): ~3.9 (estimated) |
| Quantified Difference | Target is 0.4 logP units more lipophilic than 3-methoxy analog; 0.3–0.5 logP units less lipophilic than methyl-substituted analogs |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity differences of ≥0.3 logP units can significantly influence passive membrane permeability, non-specific protein binding, and pharmacokinetic behavior, making the target compound a distinct entity for in vitro and in vivo studies.
- [1] PubChem. Compound Summary for CID 44024510, N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide. National Center for Biotechnology Information. Accessed April 2026. View Source
